2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide

Description

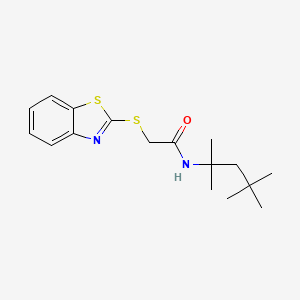

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide is a structurally complex molecule featuring a benzothiazole core linked via a sulfanyl group to an acetamide moiety substituted with a branched alkyl chain (2,4,4-trimethylpentan-2-yl). Benzothiazoles are renowned for their pharmacological relevance, including antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2OS2/c1-16(2,3)11-17(4,5)19-14(20)10-21-15-18-12-8-6-7-9-13(12)22-15/h6-9H,10-11H2,1-5H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHXZYUFKVAWAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)NC(=O)CSC1=NC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365474 | |

| Record name | 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5924-28-7 | |

| Record name | 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide is a derivative of benzothiazole known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions. Key steps include the formation of the benzothiazole ring and subsequent coupling with acetamide derivatives. The general procedure includes:

- Formation of Benzothiazole Ring : Cyclization of o-aminothiophenol with suitable carboxylic acids.

- Coupling Reaction : The benzothiazole derivative is coupled with the acetamide under specific conditions using coupling reagents like EDCI or DCC.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed potent activity against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis and protein function .

Antioxidant Properties

The antioxidant capacity of benzothiazole derivatives has been evaluated using assays such as DPPH and FRAP. These compounds can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Compounds derived from benzothiazole have also been noted for their anti-inflammatory properties. They inhibit pro-inflammatory enzymes such as 5-lipoxygenase (LO), demonstrating IC50 values in the sub-micromolar range . This suggests their potential use in treating inflammatory conditions.

Case Studies

Several studies have highlighted the biological activities of benzothiazole derivatives:

- Photoprotective Activity : A compound structurally similar to our target showed excellent UVA filtering capabilities in sunscreen formulations, indicating its utility in cosmetic applications .

- Analgesic and Anti-inflammatory Activities : A series of 2-mercaptobenzothiazole derivatives were synthesized and evaluated for analgesic and anti-inflammatory effects. Some compounds exhibited significant gastrointestinal protection compared to standard drugs .

Research Findings Summary

Scientific Research Applications

Molecular Formula

- C : 15

- H : 20

- N : 2

- O : 1

- S : 2

Structural Characteristics

The compound features a benzothiazole moiety linked to an acetamide group, which contributes to its biological activity. The presence of the sulfanyl group enhances its reactivity and potential interactions with biological targets.

Medicinal Chemistry

-

Antimicrobial Activity

- Benzothiazole derivatives have been reported to possess significant antimicrobial properties. Studies indicate that compounds similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide exhibit activity against various bacterial strains. For instance, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus .

-

Antiviral Properties

- Research has highlighted the potential of benzothiazole compounds as antiviral agents. The compound's structure allows it to inhibit key viral proteins, such as those involved in the replication of Dengue virus . The mechanism often involves binding to active site residues crucial for viral function.

- Anticancer Activity

Materials Science

-

Optical Materials

- The unique electronic properties of benzothiazole compounds make them suitable for applications in materials science. They can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to form stable films with desirable optical characteristics .

- Sensors

Case Studies

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness lies in its hybrid architecture combining benzothiazole, sulfanyl, and branched alkyl groups. Below is a comparative analysis with key analogs:

Bioactivity Insights

- Benzothiazole Derivatives : Compounds like 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide exhibit antimicrobial and anticancer activities due to synergistic effects of benzothiazole and thiadiazole . The target compound’s branched alkyl group may enhance pharmacokinetic properties (e.g., half-life) compared to linear chains.

- Chlorinated Analogs: Polychlorinated phenyl groups, as in , improve binding affinity but may increase toxicity risks.

- Thiophene/Tetrazole Systems : Thiophene-based analogs (e.g., ) lack the benzothiazole’s rigid aromatic system, which is critical for intercalation or π-stacking in biological targets.

Physicochemical Properties

- Hydrogen Bonding: The target compound has 1 H-bond donor and 6 H-bond acceptors (inferred from benzothiazole and acetamide groups), comparable to benzoxazole analogs .

- Lipophilicity: The 2,4,4-trimethylpentan-2-yl group increases logP vs. methoxy- or cyano-substituted analogs, favoring blood-brain barrier penetration .

Research Findings and Data

- Molecular Docking : Benzothiazole derivatives show strong interactions with enzymes like cytochrome P450 and kinase targets due to their planar aromatic systems and sulfanyl bridges .

- Antimicrobial Activity : Thiadiazole-benzothiazole hybrids (e.g., ) inhibit E. coli and S. aureus (MIC: 2–8 µg/mL), suggesting the target compound may share similar efficacy.

- Toxicity : Branched alkyl chains, as in the target compound, often reduce cytotoxicity compared to halogenated analogs .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. Key parameters include:

- Solvent selection : Ethanol or dichloromethane (DCM) is preferred for solubility and reactivity .

- Temperature : Reflux conditions (70–90°C) are often employed to facilitate intermediate formation .

- Reaction monitoring : Thin-layer chromatography (TLC) is used to track progress and optimize reaction times .

- Critical Considerations : Impurities may arise from incomplete substitution at the benzothiazole sulfur; purification via column chromatography is recommended .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves sulfanyl and acetamide proton environments, with benzothiazole protons appearing as distinct aromatic signals .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for biological assays) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., exact mass 369.061 Da) and fragmentation patterns .

Advanced Research Questions

Q. How can structural complexity (e.g., benzothiazole and branched alkyl groups) impact synthesis and functionalization?

- Methodological Answer :

- Regioselective Challenges : The benzothiazole’s electron-deficient sulfur may require protection (e.g., Boc groups) during alkylation to avoid side reactions .

- Steric Hindrance : The 2,4,4-trimethylpentan-2-yl group limits nucleophilic attack; using bulky bases (e.g., DBU) improves selectivity .

- Functionalization Strategies : Post-synthetic modifications (e.g., introducing halogens via electrophilic substitution) require careful pH control to preserve the acetamide linkage .

Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

- Methodological Answer :

- Assay Validation : Cross-test the compound in standardized cell lines (e.g., HepG2 for cytotoxicity) and validate using positive controls (e.g., doxorubicin) .

- Computational Docking : Use molecular dynamics simulations to assess binding affinity variations to targets like EGFR or tubulin, accounting for solvation effects .

- Batch Analysis : Verify purity and stability (e.g., via accelerated degradation studies under UV light) to rule out batch-specific artifacts .

Q. What experimental design principles optimize reaction yield and scalability?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to evaluate interactions between variables (e.g., solvent polarity, catalyst loading). For example, a 3^2 factorial design can optimize temperature (60–100°C) and solvent ratio (ethanol:DCM) .

- Computational Guidance : Use reaction path search algorithms (e.g., via quantum chemical calculations) to predict energy barriers for key steps like sulfur-alkylation .

- Scale-Up Considerations : Transition from batch to flow chemistry reduces exothermic risks during sulfanyl group incorporation .

Q. How can solubility and bioavailability challenges be addressed in preclinical studies?

- Methodological Answer :

- Solubility Prediction : Calculate logP (estimated 3.2–3.8) using software like MarvinSuite to guide solvent selection (e.g., DMSO for in vitro assays) .

- Formulation Strategies : Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility without altering bioactivity .

- Permeability Assays : Employ Caco-2 cell monolayers to assess intestinal absorption potential, adjusting substituents (e.g., methyl groups) to improve permeability .

Q. What strategies mitigate conflicting spectroscopic interpretations of reaction intermediates?

- Methodological Answer :

- Multi-Technique Correlation : Combine NMR (for functional groups) with IR spectroscopy (to confirm S-H or N-H stretches) for ambiguous intermediates .

- Isotopic Labeling : Synthesize deuterated analogs to clarify proton environments in overcrowded spectra .

- X-ray Crystallography : Resolve absolute configuration for crystalline intermediates, particularly when stereocenters are suspected .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.